molecular formula C20H27NO3 B11657986 Ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-phenylbutanoate

Ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-phenylbutanoate

Cat. No.: B11657986
M. Wt: 329.4 g/mol
InChI Key: WJDUCWWSKQGQHE-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-phenylbutanoate is an organic compound that belongs to the class of nitriles and esters. It is characterized by the presence of a cyano group, an ester functional group, and a phenyl ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-phenylbutanoate typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the cyano group.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various esters and amides.

Scientific Research Applications

Ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-phenylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-phenylbutanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-phenylbutanoate is unique due to the presence of the phenyl ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-phenylbutanoate

InChI

InChI=1S/C20H27NO3/c1-4-23-19(22)18(14-21)17(12-15-8-6-5-7-9-15)16-10-11-24-20(2,3)13-16/h5-9,16-18H,4,10-13H2,1-3H3

InChI Key

WJDUCWWSKQGQHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C(CC1=CC=CC=C1)C2CCOC(C2)(C)C

Origin of Product

United States

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